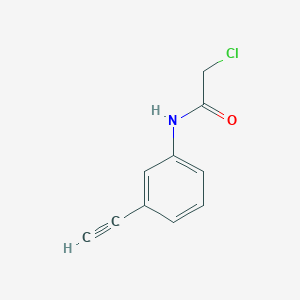
(2S)-Pyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Pyrrolidine-2,4-dicarboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is a component of proteins and is involved in various physiological processes. In
作用機序
(2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It is a component of proteins and is involved in protein synthesis. It is also involved in the biosynthesis of collagen and elastin. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid is involved in the regulation of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
(2S)-Pyrrolidine-2,4-dicarboxylic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
(2S)-Pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, (2S)-Pyrrolidine-2,4-dicarboxylic acid has some limitations for lab experiments. It is insoluble in water and has a low solubility in organic solvents. It is also sensitive to pH and temperature changes.
将来の方向性
There are several future directions for (2S)-Pyrrolidine-2,4-dicarboxylic acid research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in neurotransmitter regulation and its potential as a treatment for psychiatric disorders. In addition, future research could focus on developing new synthesis methods for (2S)-Pyrrolidine-2,4-dicarboxylic acid and exploring its potential as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, (2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It has been extensively studied in various scientific research fields and has several potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
(2S)-Pyrrolidine-2,4-dicarboxylic acid can be synthesized by various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of aldehydes with ammonium chloride and potassium cyanide. Another method is the Gabriel synthesis, which involves the reaction of phthalimide with potassium hydroxide and diethyl sulfate, followed by hydrolysis.
科学的研究の応用
(2S)-Pyrrolidine-2,4-dicarboxylic acid has been extensively studied in various scientific research fields. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in metal-catalyzed reactions. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been used as a substrate in enzymatic reactions and as a standard in amino acid analysis.
特性
CAS番号 |
186830-21-7 |
|---|---|
製品名 |
(2S)-Pyrrolidine-2,4-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S)-pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChIキー |
NRSBQSJHFYZIPH-BKLSDQPFSA-N |
異性体SMILES |
C1[C@H](NCC1C(=O)O)C(=O)O |
SMILES |
C1C(CNC1C(=O)O)C(=O)O |
正規SMILES |
C1C(CNC1C(=O)O)C(=O)O |
同義語 |
2,4-Pyrrolidinedicarboxylicacid,(2S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



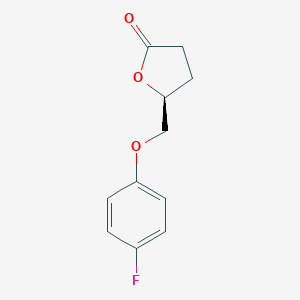
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
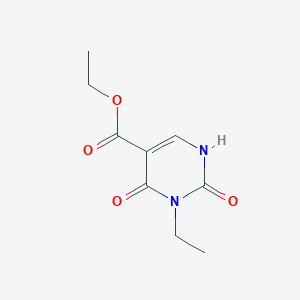
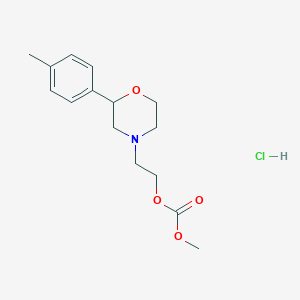

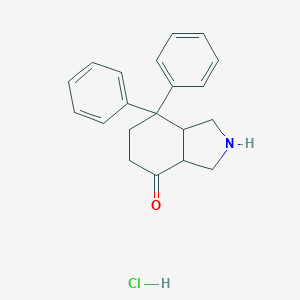
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
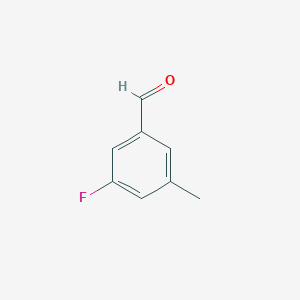
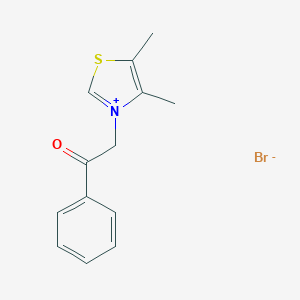
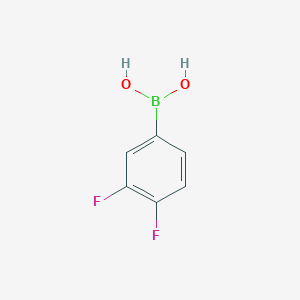
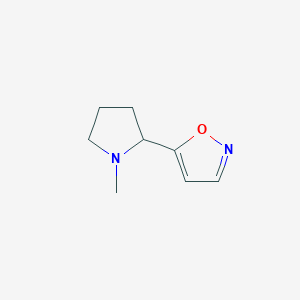
![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)
